Methyl 2-bromo-5-methoxy-3-methylbenzoate
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Overview
Description
Methyl 2-bromo-5-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-methoxy-3-methylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 5-methoxy-3-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.
Another method involves the esterification of 2-bromo-5-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of 2-hydroxy-5-methoxy-3-methylbenzoate or 2-amino-5-methoxy-3-methylbenzoate.
Reduction: Formation of 2-bromo-5-methoxy-3-methylbenzyl alcohol.
Oxidation: Formation of 2-bromo-5-methoxy-3-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-methoxy-3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
Methyl 2-bromo-5-methoxy-3-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications or exhibit different biological activities.
Properties
IUPAC Name |
methyl 2-bromo-5-methoxy-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(13-2)5-8(9(6)11)10(12)14-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUCBEPHACHGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478129 |
Source
|
Record name | Benzoic acid, 2-bromo-5-methoxy-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94742-92-4 |
Source
|
Record name | Benzoic acid, 2-bromo-5-methoxy-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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